[4-(Furan-2-ylmethyl)piperazin-1-yl](3-methoxyphenyl)methanone
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Overview
Description
4-(Furan-2-ylmethyl)piperazin-1-ylmethanone: is a chemical compound with the molecular formula C17H20N2O3 and a molecular weight of 300.3523 g/mol This compound features a piperazine ring substituted with a furan-2-ylmethyl group and a 3-methoxyphenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-ylmethyl)piperazin-1-ylmethanone typically involves the reaction of furan-2-ylmethylamine with 1-(3-methoxybenzoyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the 3-methoxyphenylmethanone moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the 3-methoxyphenylmethanone moiety.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, it serves as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter systems.
Industry: In the industrial sector, it is utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(Furan-2-ylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The furan and piperazine moieties contribute to its binding affinity and specificity. The compound may modulate the activity of neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Pyrrolidine derivatives
Comparison: Compared to similar compounds, 4-(Furan-2-ylmethyl)piperazin-1-ylmethanone exhibits unique structural features that enhance its binding properties and functional versatility. The presence of both furan and piperazine rings allows for diverse chemical modifications and applications, distinguishing it from other compounds with simpler structures .
Properties
IUPAC Name |
[4-(furan-2-ylmethyl)piperazin-1-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-5-2-4-14(12-15)17(20)19-9-7-18(8-10-19)13-16-6-3-11-22-16/h2-6,11-12H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEWLOGWBVVXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973856 |
Source
|
Record name | {4-[(Furan-2-yl)methyl]piperazin-1-yl}(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5832-05-3 |
Source
|
Record name | {4-[(Furan-2-yl)methyl]piperazin-1-yl}(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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